molecular formula C11H17N3O3S B12639123 N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide CAS No. 919771-99-6

N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide

Katalognummer: B12639123
CAS-Nummer: 919771-99-6
Molekulargewicht: 271.34 g/mol
InChI-Schlüssel: BDVVFIPAODLSCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide is a chemical compound with a complex structure that includes an aminoethyl group, an ethylsulfamoyl group, and a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide typically involves multiple steps. One common method includes the reaction of 4-(ethylsulfamoyl)benzoic acid with 2-aminoethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of temperature, pressure, and pH to ensure high yield and purity of the final product. Solvent extraction and crystallization techniques are often employed to purify the compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino and ethylsulfamoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or sulfonamides.

Wissenschaftliche Forschungsanwendungen

N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-Aminoethyl)benzamide
  • 4-(Ethylsulfamoyl)benzoic acid
  • N-(2-Aminoethyl)-4-(methylsulfamoyl)benzamide

Uniqueness

N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide is unique due to the presence of both the aminoethyl and ethylsulfamoyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.

Eigenschaften

CAS-Nummer

919771-99-6

Molekularformel

C11H17N3O3S

Molekulargewicht

271.34 g/mol

IUPAC-Name

N-(2-aminoethyl)-4-(ethylsulfamoyl)benzamide

InChI

InChI=1S/C11H17N3O3S/c1-2-14-18(16,17)10-5-3-9(4-6-10)11(15)13-8-7-12/h3-6,14H,2,7-8,12H2,1H3,(H,13,15)

InChI-Schlüssel

BDVVFIPAODLSCE-UHFFFAOYSA-N

Kanonische SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.